Product packaging for Fmoc-alpha-Me-homoPhe-OH(Cat. No.:CAS No. 2079062-43-2)

Fmoc-alpha-Me-homoPhe-OH

Cat. No.: B3251213
CAS No.: 2079062-43-2
M. Wt: 415.5 g/mol
InChI Key: PGQQMJOGEHZTQM-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Unnatural Amino Acid Incorporation in Biomolecules

The 20 canonical amino acids, dictated by the universal genetic code, form the basis of nearly all life processes. However, their chemical diversity is limited. By moving beyond this set, scientists can introduce a vast array of new chemical functionalities into proteins. nih.gov The site-specific incorporation of ncAAs allows for the rational design of proteins with improved characteristics, such as increased resistance to degradation by proteases. nih.gov This is particularly valuable in the development of peptide-based drugs, which often suffer from short half-lives in the body.

Furthermore, ncAAs can serve as powerful probes to study protein structure and function. nih.gov By introducing amino acids with unique spectroscopic signatures or photo-cross-linking capabilities, researchers can investigate protein-protein interactions, conformational changes, and the molecular mechanisms of disease. cusabio.com This approach has been instrumental in identifying new drug targets and understanding complex biological pathways. cusabio.com The incorporation of ncAAs can be achieved through various methods, including the expansion of the genetic code, where a stop codon is reassigned to code for the unnatural amino acid. nih.govnih.gov

Overview of Alpha-Methylated Amino Acids in Peptide Science

Within the diverse family of ncAAs, alpha-methylated amino acids are a particularly important class. The addition of a methyl group to the alpha-carbon (Cα) of the amino acid backbone introduces significant steric hindrance. chemimpex.com This simple modification has profound consequences for the conformational freedom of the peptide chain.

The presence of the Cα-methyl group restricts the possible values of the backbone dihedral angles, phi (φ) and psi (ψ), forcing the peptide to adopt more defined secondary structures. chemimpex.com This conformational constraint is a key tool for peptide design, as it can be used to stabilize specific folds, such as helices or turns, which are often crucial for biological activity. chemicalbook.com By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to higher affinity and specificity. Moreover, the Cα-methylation can protect the adjacent peptide bond from cleavage by enzymes, thereby increasing the metabolic stability of the peptide. nih.govchemicalbook.com

Structural Features and Research Context of Fmoc-alpha-Me-homoPhe-OH

This compound is a specific type of Cα-methylated, non-canonical amino acid. Its structure can be broken down into three key components:

Homophenylalanine (homoPhe): This is an analogue of the canonical amino acid phenylalanine, but with an additional methylene (B1212753) group (-CH2-) in its side chain. This extension provides a different spatial presentation of the aromatic phenyl ring compared to phenylalanine. nih.gov

Alpha-Methyl Group: As discussed, the methyl group at the alpha-carbon atom significantly constrains the peptide backbone's conformational flexibility.

Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a common protecting group used in solid-phase peptide synthesis (SPPS). chemimpex.com It reversibly blocks the amino group of the amino acid, preventing unwanted reactions during the sequential addition of amino acids to a growing peptide chain. peptide.com

The combination of the extended, aromatic side chain of homophenylalanine and the conformational rigidity imposed by the alpha-methyl group makes this compound a valuable building block for creating peptides with specific, stable three-dimensional structures.

Research into peptides containing the core Cα-methylhomophenylalanine ((αMe)Hph) residue has provided detailed insights into its structural preferences. X-ray diffraction analysis of peptides incorporating (αMe)Hph reveals a strong preference for the backbone torsion angles (φ, ψ) to fall within the helical region of the Ramachandran plot. nih.gov Specifically, terminally blocked tripeptides containing this residue have been shown to adopt a β-bend conformation, a common type of non-regular secondary structure. Furthermore, a pentapeptide composed of (αMe)Hph and another Cα-alkylated amino acid, aminoisobutyric acid (Aib), was observed to form a regular 3(10)-helix. nih.gov This helix is a more tightly wound helix than the classic α-helix. These findings underscore the powerful helix-inducing potential of the (αMe)Hph residue in peptide design.

PropertyValueSource
Chemical Formula C26H25NO4 chemicalbook.com
CAS Number 2079062-43-2 chemicalbook.com
Preferred Conformation Helical (β-bend, 3(10)-helix) nih.gov

Historical Context of Homophenylalanine Derivatives in Peptide Chemistry

Homophenylalanine (Hph), as a non-canonical amino acid, has been utilized in peptide chemistry for several decades to probe the structural and functional roles of phenylalanine residues in bioactive peptides. The addition of an extra methylene group in the side chain, while seemingly minor, can significantly alter the properties of a peptide. It changes the distance and orientation of the aromatic ring relative to the peptide backbone, which can have a substantial impact on receptor binding and biological activity. nih.gov

Early studies involving homophenylalanine derivatives often focused on structure-activity relationships. For instance, in the field of opioid peptides, replacing phenylalanine with homophenylalanine in cyclic analogues was used to investigate how the topographical arrangement of aromatic side chains influences receptor affinity and selectivity. nih.gov These studies demonstrated that the side-chain length of the aromatic residue at a specific position is critical for differentiating between different opioid receptor subtypes. nih.gov The incorporation of both L- and D-isomers of homophenylalanine has also been explored to enhance proteolytic stability and to modulate the self-assembly and gelation properties of peptides. nih.gov The development of Fmoc-protected versions of homophenylalanine and its derivatives, such as Fmoc-L-homophenylalanine, has been crucial for their routine incorporation into peptides using modern solid-phase synthesis techniques. chemimpex.com The alpha-methylated version represents a further refinement, adding the element of conformational constraint to the unique spatial properties of the homophenylalanine side chain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H25NO4 B3251213 Fmoc-alpha-Me-homoPhe-OH CAS No. 2079062-43-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4/c1-26(24(28)29,16-15-18-9-3-2-4-10-18)27-25(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23H,15-17H2,1H3,(H,27,30)(H,28,29)/t26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGQQMJOGEHZTQM-SANMLTNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC1=CC=CC=C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Fmoc Alpha Me Homophe Oh and Its Precursors

Strategies for Alpha-Methylation in Amino Acid Synthesis

The introduction of a methyl group at the alpha-carbon of an amino acid creates a quaternary stereocenter, a structural motif that significantly impacts the conformational properties of peptides. nih.govnih.gov This modification restricts the conformational freedom of the peptide backbone, often inducing helical secondary structures. nih.govnih.gov The synthesis of α-methyl-α-amino acids is a key challenge, requiring precise control over stereochemistry. acs.org

Asymmetric Synthesis Approaches for Enantiomeric Purity

Achieving high enantiomeric purity is paramount in the synthesis of chiral amino acids for biological applications. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution. nih.gov These strategies are broadly categorized into methods using chiral auxiliaries, where a temporary chiral group directs the stereochemical outcome of a reaction, and methods employing enantioselective catalysis, where a substoichiometric amount of a chiral catalyst creates the desired stereocenter. acs.orgresearchgate.netuniurb.it A variety of organocatalytic and photoredox-mediated methods have been developed to access functionalized, unnatural α-amino acids with high enantioselectivity. researchgate.netnih.govrsc.org

Chiral Auxiliary-Mediated Methylation

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in the synthesis of α-alkylated amino acids. In this approach, an achiral amino acid precursor is covalently attached to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct the approach of an electrophile, such as a methylating agent, to one face of the enolate intermediate, leading to a diastereomerically enriched product. Subsequent removal of the auxiliary yields the enantiomerically pure α-methylated amino acid.

A common strategy involves the use of chiral cyclic 1,2-diols or their derivatives. nih.gov For instance, an efficient method has been developed for the synthesis of various α-methyl-α-substituted-α-amino acids via the diastereoselective alkylation of a tricyclic iminolactone derived from (1S)-(+)-3-carene. acs.org Another widely used class of auxiliaries is the Evans oxazolidinones, which are derived from readily available amino alcohols. wikipedia.org These auxiliaries provide a rigid framework that effectively shields one face of the corresponding enolate, leading to highly diastereoselective alkylations.

Table 1: Examples of Chiral Auxiliary-Mediated Alpha-Alkylation

Chiral Auxiliary/TemplateReaction TypeElectrophileDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference(s)
(1S)-(+)-3-Carene derived tricyclic iminolactoneDiastereoselective AlkylationVarious Alkyl HalidesNot specified, but described as efficient acs.org
Chiral Ni(II) Complex of a Schiff BaseAsymmetric Alkylation5-iodopentene98% ee nih.gov
Evans OxazolidinoneDiastereoselective Aldol/AlkylationAldehydes/Alkyl HalidesHigh d.r. for syn-adducts wikipedia.org
Chiral Cyclic 1,2-diolDiastereoselective AlkylationEthylating agentsNot specified nih.gov

This table is illustrative and represents common strategies. Specific outcomes can vary based on substrates and reaction conditions.

Enantioselective Catalysis in Alpha-Carbon Functionalization

Enantioselective catalysis represents a more atom-economical approach to asymmetric synthesis, as it requires only a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. nih.gov This field has seen significant advances, with both organocatalysis and transition-metal catalysis providing powerful tools for the α-functionalization of amino acid precursors. researchgate.netuniurb.it

Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a particularly versatile strategy. For example, proline and its derivatives can catalyze Mannich-type reactions between N-PMP-protected α-imino ethyl glyoxylate (B1226380) and various ketones, affording functionalized α-amino acids with excellent enantioselectivities (often ≥99% ee) and complete syn-stereocontrol. nih.gov Other organocatalytic approaches for creating functionalized non-canonical amino acids include Strecker and aza-Henry reactions. uniurb.it

Transition-metal catalysis offers complementary methods. Palladium-catalyzed enantioselective α-C–H coupling of amines with aryl boronic acids has been achieved using chiral phosphoric acids as anionic ligands. nih.gov This method allows for the direct functionalization of C(sp³)–H bonds at the α-position of a range of amines, demonstrating high enantioselectivity. nih.gov

Installation and Selective Removal of the Fmoc Protecting Group

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). wikipedia.orgnih.gov It serves as a temporary protecting group for the α-amino group of amino acids. altabioscience.combiosynth.com Its key advantage lies in its stability to acidic conditions while being readily cleaved by mild bases, typically secondary amines like piperidine (B6355638). wikipedia.orgtotal-synthesis.com This property is fundamental to the concept of orthogonal protection. nih.govaltabioscience.com

Optimization of Fmoc Protection Protocols

The standard procedure for introducing the Fmoc group involves reacting an amino acid with an Fmoc-donating reagent under basic conditions. The most common reagents are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). wikipedia.org The reaction is often performed using Schotten-Baumann conditions, such as sodium bicarbonate in a dioxane/water mixture. total-synthesis.com

Optimization of these protocols aims to achieve high yields and purity while minimizing side reactions. For sterically hindered amino acids, such as α,α-disubstituted variants, harsher conditions or more reactive reagents might be necessary. An efficient protocol for Fmoc protection of various amines and amino acids has been developed using aqueous media (water:ethanol), which can be advantageous from an environmental perspective. rsc.org Other specialized reagents, such as stable Fmoc-benzotriazoles, have been developed to provide clean reactions with good yields, free from common impurities like dipeptides. organic-chemistry.org

A solid-phase approach has also been developed for synthesizing Fmoc-N-methyl amino acids. nih.gov This method utilizes a 2-chlorotrityl chloride (2-CTC) resin to temporarily protect the carboxylic acid, followed by N-methylation and subsequent Fmoc protection of the amino group before cleavage from the resin. nih.gov

Compatibility with Orthogonal Protecting Strategies

The concept of orthogonality in peptide synthesis is crucial for the selective deprotection of different functional groups on a growing peptide chain. biosynth.comiris-biotech.de Two protecting groups are considered orthogonal if each can be removed by a specific set of chemical conditions without affecting the other. iris-biotech.de

The Fmoc/tBu (tert-butyl) strategy is the most widely used orthogonal protection scheme in SPPS. nih.goviris-biotech.de In this scheme:

The temporary α-amino protecting group is Fmoc , which is labile to bases (e.g., piperidine). wikipedia.orgiris-biotech.de

Permanent side-chain protecting groups (for residues like Asp, Glu, Ser, Thr) are typically tert-butyl (tBu) based, which are labile to strong acids (e.g., trifluoroacetic acid, TFA). altabioscience.comiris-biotech.de

This orthogonality allows for the iterative cycle of SPPS: the Fmoc group is removed at the start of each cycle with piperidine to expose the free amine for the next coupling reaction, while the acid-labile side-chain protecting groups remain intact. altabioscience.com These permanent groups are only removed at the final step when the completed peptide is cleaved from the resin using a strong acid cocktail, often containing 95% TFA. iris-biotech.desigmaaldrich.com This contrasts with the older Boc/Benzyl (B1604629) strategy, which is considered only "quasi-orthogonal" because both protecting groups are removed by acids of differing strengths, risking partial side-chain deprotection during the synthesis. biosynth.com Recently, a novel Fmoc deprotection method using hydrogenolysis under mild acid was developed, showcasing a "tunable orthogonality" that is compatible with acid-labile Boc groups and base-sensitive functionalities. nih.gov

Table 2: Common Fmoc Deprotection Cocktails in SPPS

Reagent CocktailKey CharacteristicsReference(s)
20% Piperidine in DMFThe most common and rapid method. Half-life of Fmoc is ~6 seconds. wikipedia.orgiris-biotech.de
2-5% Piperazine, 1-2% DBU in DMFAn alternative to piperidine, which is a controlled substance. wikipedia.org
4-Methylpiperidine in DMFAn efficient alternative to piperidine. iris-biotech.de
DBU in DMFA non-nucleophilic base, useful for sensitive sequences. iris-biotech.de
Hydrogenolysis (e.g., H₂, Pd/C)A non-basic method, compatible with base-sensitive groups. Orthogonal to Boc group. nih.gov

DMF: Dimethylformamide; DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene

Synthesis of the Homophenylalanine Backbone

The construction of the core homophenylalanine structure, characterized by an additional methylene (B1212753) group in its side chain compared to phenylalanine, is a critical phase. This process involves homologation of a precursor and the introduction of the phenyl group (arylation), often with simultaneous attention to the stereochemistry at the α-carbon.

The creation of the homophenylalanine structure can be achieved through various advanced organic synthesis techniques, including both chemical and biocatalytic methods.

One of the primary chemical strategies for homologation—the process of extending a carbon chain by a single methylene group—is the Arndt-Eistert reaction. However, more modern and efficient methods are now prevalent. For instance, palladium-catalyzed C(sp³)–H arylation has emerged as a powerful tool. This method allows for the direct introduction of an aryl group onto an aliphatic chain. In the context of homophenylalanine synthesis, this could involve starting with a suitable amino acid precursor and using a palladium catalyst to couple it with an aryl halide. Researchers have developed protocols for the β-C(sp³)–H arylation of aliphatic carboxamides using a 2-(2-pyridyl) ethylamine (B1201723) (PE) auxiliary, which is particularly effective for coupling with sterically hindered aryl iodides rsc.org. Another approach involves the use of pyridine-type ligands to enable the β-C(sp³)–H arylation of α-amino acids, leveraging the innate carboxylic acid as a directing group, thus avoiding the need to install and later remove an external directing group nih.gov.

Friedel-Crafts reactions also offer a pathway to homophenylalanine derivatives. An efficient Friedel-Crafts reaction has been established using trifluoroacetyl-protected aspartic acid methyl ester chloride (TFA-Asp(Cl)-OMe) and benzene (B151609) with neat trifluoromethanesulfonic acid, yielding the homophenylalanine derivative with high retention of configuration .

From a biocatalytic perspective, the homologation of L-phenylalanine to L-homophenylalanine can be accomplished enzymatically. This biosynthetic pathway involves a series of enzymes, including an aromatic amino acid aminotransferase (ArAT), which catalyzes both the initial conversion of L-Phe to phenylpyruvic acid (PPA) and the final step of converting 2-oxo-4-phenylbutyric acid (OPB) to L-homophenylalanine (L-Hph) augusta.edu. This enzymatic approach is part of a natural product biosynthetic pathway and offers high specificity.

The following table summarizes various arylation approaches applicable to the synthesis of amino acid backbones like homophenylalanine.

Arylation MethodCatalyst/ReagentKey FeaturesReference
β-C(sp³)–H Arylation Palladium(II) with Pyridine-type LigandsUses innate carboxylic acid as directing group; scalable. nih.gov
β-C(sp³)–H Arylation Palladium with PE AuxiliaryEffective for sterically hindered aryl iodides. rsc.org
N-Arylation t-BuBrettPhos Pd G3/G4 PrecatalystMild conditions, minimal racemization for N-aryl amino acid esters. mit.eduacs.org
Friedel-Crafts Reaction Trifluoromethanesulfonic AcidAsymmetric synthesis from aspartic acid derivatives; high retention of configuration.
Metallaphotoredox Catalysis Iridium(III) Photocatalyst with Nickel CatalystConverts serine derivatives to arylated amino acids; enantioretentive. acs.orgprinceton.edu

Establishing the correct stereochemistry at the α-carbon, which is a quaternary center in α-methyl-homophenylalanine, is a significant synthetic challenge. Both biocatalytic and chemical methods have been developed to address this.

Biocatalysis offers exceptional stereocontrol. The use of recombinant aromatic amino acid transaminases (AroAT) allows for the highly stereoselective synthesis of L-homophenylalanine from 2-oxo-4-phenylbutyric acid, achieving an enantiomeric excess (ee) of over 99% nih.gov. A dynamic kinetic resolution (DKR) approach using a thermophilic ArAT has been developed to prepare β-branched aromatic α-amino acids, setting two adjacent stereocenters with high diastereo- and enantioselectivity in a single step nih.gov. Engineered enzymes, developed through protein engineering, have also been tailored for the asymmetric synthesis of D-phenylalanines and related structures, showcasing the power of biocatalysts in achieving specific stereochemical outcomes nih.gov.

In chemical synthesis, stereocontrol can be achieved through several strategies. Asymmetric alkylation of glycine (B1666218) derivatives using chiral phase-transfer catalysts is a common method for producing optically enriched α-amino acids nih.gov. For the synthesis of β-alkylated α-amino acids, palladium-catalyzed alkylation of unactivated methylene C(sp³)–H bonds has been shown to be stereoselective nih.govacs.org. Furthermore, metallaphotoredox catalysis provides a mild and enantioretentive pathway for converting natural amino acids like serine into a variety of complex, optically pure unnatural amino acids, preserving the stereocenter of the starting material acs.orgprinceton.edu. This method utilizes a photocatalytic cross-electrophile coupling between a bromoalkyl intermediate and an aryl halide acs.orgprinceton.edu.

The table below outlines different strategies for achieving stereocontrol.

Stereocontrol MethodApproachKey AdvantagesReference
Biocatalytic Transamination Dynamic Kinetic Resolution (DKR) with TransaminaseSets two contiguous stereocenters with high diastereo- and enantioselectivity. nih.gov
Recombinant Enzymes Asymmetric synthesis using engineered transaminases.High conversion yield and excellent optical purity (>99% ee). nih.gov
Metallaphotoredox Catalysis Cross-electrophile coupling from serine derivatives.Enantioretentive, tolerant of various functional groups. acs.orgprinceton.edu
Palladium-Catalyzed C-H Alkylation Directed alkylation of aliphatic carboxamides.Provides access to stereoselective synthesis of β-alkylated α-amino acids. nih.govacs.org

Scale-Up and Process Development Considerations for Fmoc-alpha-Me-homoPhe-OH Production

The transition from laboratory-scale synthesis to large-scale industrial production of Fmoc-α-Me-homoPhe-OH requires careful consideration of process efficiency, cost-effectiveness, and product quality. The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to many modern peptide synthesis strategies, and its application in the production of non-canonical amino acids has been extensively developed.

The industrialization of Fmoc-protected amino acid derivatives has led to significant improvements in their quality, with most standard building blocks now available at over 99% purity nih.gov. This high level of purity is crucial as it leads to higher yields, easier purification of the final peptide, and a more consistent impurity profile, which simplifies process optimization and regulatory compliance during GMP peptide manufacture altabioscience.com. The economies of scale in the production of Fmoc amino acids have also made them more cost-effective altabioscience.com.

Process development for the final product involves optimizing reaction conditions to maximize yield and minimize side reactions. During the introduction of the Fmoc group, side reactions such as the formation of dipeptides or oligomers can occur nih.gov. To prevent this, strategies like the intermediate silylation of the carboxylic acid group have been proposed nih.gov. The choice of reagents for Fmoc protection is also important; for example, using imidazole-1-sulfonyl azide (B81097) for diazo transfer reactions is considered safer and more practical for large-scale synthesis than other potentially explosive reagents cam.ac.uk.

Strategic Incorporation of Fmoc Alpha Me Homophe Oh into Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-phase peptide synthesis (SPPS) is the predominant method for assembling peptides in a stepwise manner on a solid support. nih.govspringernature.com The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard, offering mild deprotection conditions that are compatible with a wide range of sensitive amino acid side chains. nih.gov However, the successful incorporation of sterically demanding residues like Fmoc-α-Me-homoPhe-OH requires careful optimization of the synthetic strategy.

The α,α-disubstituted nature of Fmoc-α-Me-homoPhe-OH significantly impacts coupling efficiency. The quaternary α-carbon, bearing both a methyl and a homophenyl side chain, creates substantial steric hindrance, which can slow down the rate of amide bond formation. delivertherapeutics.comnih.gov This often results in incomplete or low-yield couplings when using standard activation conditions.

A major advantage of α-methylated amino acids is their profound resistance to racemization during activation and coupling. Racemization is a significant side reaction in peptide synthesis, particularly for sensitive residues like histidine and cysteine, or when using aggressive coupling conditions. nih.govmesalabs.com The typical mechanism involves the formation of a planar oxazolone (B7731731) intermediate after activation, which allows for proton abstraction from the α-carbon, leading to a loss of stereochemical integrity. researchgate.net The presence of the α-methyl group in Fmoc-α-Me-homoPhe-OH effectively blocks the formation of this oxazolone intermediate, thereby preserving the chirality of the amino acid throughout the coupling step. Even under conditions that promote racemization in other amino acids, such as elevated temperatures or the use of certain bases, α-methylated residues maintain high optical purity. researchgate.net

The primary challenge in incorporating Fmoc-α-Me-homoPhe-OH is overcoming the steric hindrance to achieve high coupling yields. Several strategies have been developed to address the difficult coupling of such α,α-disubstituted amino acids: nih.gov

High-Potency Coupling Reagents: Standard coupling reagents may be insufficient. More potent activating agents, such as uronium or phosphonium (B103445) salts, are often required. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known to be highly effective and can suppress racemization. mesalabs.com

Extended Coupling Times and Double Coupling: Allowing the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight) can lead to higher yields. In cases of particularly difficult couplings, a "double coupling" protocol is often employed, where the coupling step is repeated with a fresh solution of activated amino acid before proceeding to the next deprotection step. delivertherapeutics.com

Microwave-Assisted SPPS: The application of microwave energy can significantly accelerate the kinetics of the coupling reaction, reducing reaction times from hours to minutes. nih.gov This technique has proven effective for improving the efficiency of incorporating sterically hindered amino acids.

In Situ Generation of Amino Acid Chlorides: An alternative approach involves the in situ conversion of the Fmoc-amino acid into its highly reactive acid chloride derivative using reagents like bis-(trichloromethyl)carbonate (BTC). researchgate.net This method has been shown to drive difficult couplings to completion with minimal racemization. researchgate.net

Table 1: Coupling Reagents for Hindered Amino Acids

Coupling ReagentAbbreviationClassKey Characteristics
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)HATUUronium SaltVery high potency, fast kinetics; often used for difficult sequences.
(O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)HCTUUronium SaltHigh efficiency and good racemization suppression. mesalabs.com
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateCOMUUronium SaltConsidered superior to HOBt-based reagents for suppressing racemization. mesalabs.com
Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetateDIC / OxymaCarbodiimideMilder conditions, can be effective in reducing racemization for sensitive residues. nih.gov
Bis-(trichloromethyl)carbonateBTC (Triphosgene)Phosgene SourceGenerates highly reactive acid chlorides in situ for very difficult couplings. researchgate.net

Resin Loading: Resins with a lower substitution level (e.g., 0.1–0.4 mmol/g) are generally preferred for synthesizing long or difficult peptides. researchgate.net Lower loading increases the distance between growing peptide chains, minimizing intermolecular steric interactions that can hinder reaction efficiency and promote aggregation.

Resin Matrix: The chemical nature of the resin polymer backbone affects its swelling properties and compatibility with reaction solvents. Polystyrene (PS) resins, such as Wang or Rink Amide resin, are common. uci.edu However, for challenging sequences, polyethylene (B3416737) glycol (PEG)-grafted PS resins (e.g., TentaGel) or highly cross-linked PS resins with enhanced swelling properties (e.g., ChemMatrix) can be beneficial. nih.gov These resins provide a more solution-phase-like environment, improving the accessibility of reactive sites and enhancing reaction kinetics. nih.gov

Linker Type: The linker connects the nascent peptide to the resin. The choice of linker dictates the C-terminal functionality of the cleaved peptide (e.g., acid or amide). 2-Chlorotrityl chloride (2-CTC) resin is particularly useful as it allows for the attachment of the first amino acid under very mild conditions, preventing side reactions. uci.edunih.gov It is also highly acid-labile, allowing the final peptide to be cleaved while keeping acid-sensitive side-chain protecting groups intact if necessary.

Table 2: Common Resins for Fmoc-SPPS

Resin TypeLinkerC-Terminal FunctionalityKey Features
Wang Resinp-alkoxybenzyl alcoholCarboxylic AcidStandard resin for peptide acids; cleavage with high concentration of TFA. iris-biotech.de
Rink Amide ResinFmoc-protected amino-linkerAmideStandard resin for peptide amides; cleavage with TFA releases C-terminal amide. uci.edu
2-Chlorotrityl Chloride (2-CTC) ResinTrityl chlorideCarboxylic AcidVery acid-sensitive linker, allows mild cleavage and loading conditions. uci.edunih.gov
ChemMatrix ResinVariousVariousPure PEG-based resin with excellent swelling properties, enhancing difficult couplings. nih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is dominant, solution-phase peptide synthesis remains a valuable technique, especially for large-scale production and the synthesis of peptide fragments. youtube.comslideshare.net

Fragment condensation involves the synthesis of smaller, protected peptide segments which are then coupled together in solution to form the final, larger peptide. springernature.com This convergent approach can be more efficient than a linear, stepwise synthesis for long targets.

Utilizing a peptide fragment with a C-terminal Fmoc-α-Me-homoPhe-OH in a condensation strategy presents a significant synthetic hurdle. The coupling of two large peptide fragments is already a challenging reaction, and the steric bulk of the C-terminal α-Me-homoPhe residue would dramatically decrease the reaction rate, likely leading to very low yields. Furthermore, the activation of the carboxyl group of the other peptide fragment (the N-terminal segment) carries a high risk of racemization at its own C-terminal residue. While the α-Me-homoPhe residue itself is safe from epimerization, the adjacent residue in the ligation site is not. Therefore, it is synthetically more feasible to place the sterically hindered Fmoc-α-Me-homoPhe-OH residue away from the ligation points in a fragment condensation strategy.

Modern peptide chemistry has developed powerful chemo- and regioselective ligation methods to join unprotected peptide fragments with high specificity. The most prominent of these is Native Chemical Ligation (NCL). The standard NCL protocol requires one peptide fragment to possess a C-terminal thioester and the other to have an N-terminal cysteine residue. The reaction proceeds via a transthioesterification followed by an S-to-N acyl shift, creating a native peptide bond at the ligation site.

The incorporation of Fmoc-α-Me-homoPhe-OH into peptides synthesized via NCL is entirely feasible, provided it is not located at the N-terminus of the C-terminal fragment (which must be cysteine) or at the C-terminus of the N-terminal fragment (which must be a thioester). Its presence within either peptide fragment does not interfere with the NCL reaction mechanism. Therefore, while Fmoc-α-Me-homoPhe-OH does not directly participate in the ligation chemistry, it can be readily included as an internal residue in peptide architectures constructed using these advanced ligation techniques.

Macrocyclization and Conformational Constraint Strategies

The incorporation of Fmoc-α-Me-homoPhe-OH into peptide structures offers a powerful tool for medicinal chemists to enforce specific three-dimensional arrangements, a critical factor in enhancing biological activity and stability. This section explores the strategic use of this α-methylated, non-proteinogenic amino acid in the design of complex peptidic architectures, with a focus on macrocyclization and the introduction of conformational constraints.

The presence of the α-methyl group on the homophenylalanine residue significantly restricts the available conformational space of the peptide backbone. nih.govnih.gov This steric hindrance limits the rotation around the phi (Φ) and psi (Ψ) dihedral angles, often favoring the adoption of helical or turn-like structures. nih.gov By strategically placing Fmoc-α-Me-homoPhe-OH within a peptide sequence, researchers can induce and stabilize desired secondary structures, which can be crucial for mimicking the bioactive conformation of a natural peptide or for designing novel peptidomimetics with improved receptor binding affinity and proteolytic resistance. nih.govnih.gov

Integration into Cyclic Peptide Scaffolds

Cyclic peptides often exhibit superior therapeutic properties compared to their linear counterparts, including enhanced stability and bioavailability. nih.gov The integration of Fmoc-α-Me-homoPhe-OH into cyclic peptide scaffolds can be a key strategy to further refine their conformational properties. The inherent rigidity of this amino acid can serve as a "conformational anchor," pre-organizing the linear precursor into a conformation that is amenable to efficient macrocyclization.

The synthesis of such cyclic peptides typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu protection strategy. iris-biotech.denih.gov The linear peptide containing Fmoc-α-Me-homoPhe-OH is assembled on a solid support. Following the assembly, the peptide is cleaved from the resin and subjected to cyclization in solution. The choice of cyclization strategy (e.g., head-to-tail, side-chain to side-chain) will depend on the desired architecture of the final cyclic peptide. The α-methyl group of the homophenylalanine residue can influence the cyclization efficiency by favoring a compact, folded structure of the linear peptide, thereby reducing the entropic penalty of cyclization.

A variety of cyclization methods can be employed, with the choice depending on the specific peptide sequence and the desired point of cyclization.

Cyclization StrategyDescriptionKey Reagents/Conditions
Head-to-Tail Cyclization Formation of an amide bond between the N-terminal amine and the C-terminal carboxylic acid.Coupling reagents such as HBTU, HATU, or PyBOP in dilute solution to favor intramolecular reaction.
Side-Chain to Side-Chain Cyclization Formation of a covalent bridge between the side chains of two amino acid residues within the peptide sequence.Requires orthogonally protected amino acids (e.g., Lys(Dde)-OH and Asp(OAll)-OH) that can be selectively deprotected and coupled on-resin or in solution.
Thioether Cyclization Formation of a stable thioether bond, often between a cysteine residue and a halo-acetylated N-terminus.Reaction of a thiol group with an electrophilic handle.

The incorporation of Fmoc-α-Me-homoPhe-OH can be particularly advantageous in the design of cyclic peptides intended to adopt specific secondary structures, such as α-helices or β-turns. The conformational bias induced by the α-methyl group can help to nucleate and stabilize these structures within the cyclic framework.

Structural and Conformational Impact of Alpha Methylhomophenylalanine in Peptidic Constructs

Conformational Analysis of Peptides Incorporating Fmoc-alpha-Me-homoPhe-OH

The presence of a methyl group at the α-carbon of homophenylalanine profoundly influences the conformational landscape of peptides. This substitution restricts the rotational freedom around the backbone, leading to more predictable and stable three-dimensional structures.

Intramolecular Hydrogen Bonding Patterns

A key feature of peptides incorporating alpha-Me-homoPhe-OH is their propensity to form stable intramolecular hydrogen bonds. X-ray diffraction studies of terminally blocked tripeptides containing this residue have revealed the formation of a β-bend conformation. This structure is stabilized by a C=O···H-N intramolecular hydrogen bond between the carbonyl group of the protecting group and the amide proton of the third residue (a 1←4 hydrogen bond). nih.gov This type of hydrogen bonding is crucial for the formation of compact, folded structures in peptides.

Restriction of Backbone Torsion Angles (φ, ψ)

A study on peptides containing Cα-methylhomophenylalanine revealed a preference for φ and ψ torsion angles in the helical region of the conformational map. nih.gov The specific angles are influenced by the chirality of the α-carbon and the surrounding amino acid sequence. nih.gov

Inducement or Stabilization of Secondary Structural Motifs (e.g., Helices, Beta-Turns)

The conformational rigidity imparted by alpha-Me-homoPhe-OH makes it a potent inducer and stabilizer of specific secondary structural motifs. As mentioned, it can nucleate β-turns, which are crucial for changes in the direction of the peptide backbone and are prevalent in globular proteins. nih.govnih.govnih.govyoutube.com

Furthermore, in longer peptide sequences, the preference of alpha-Me-homoPhe-OH for helical torsion angles can promote the formation of helical structures. For instance, a terminally blocked pentapeptide containing this residue has been shown to adopt a regular 3(10)-helix conformation. nih.gov The relationship between the chirality of the alpha-Me-homoPhe-OH residue and the handedness of the resulting helix generally follows the pattern observed with standard proteinogenic amino acids. nih.gov

Peptide FragmentObserved Secondary StructureKey Stabilizing Interaction
Z-L-(αMe)Hph-(L-Ala)2-OMeβ-bend1←4 Intramolecular H-bond
pBrBz-[D-(αMe)Hph]3-OtBuβ-bend1←4 Intramolecular H-bond
Ac-(Aib)2-L-(αMe)Hph-(Aib)2-OtBu3(10)-helixHelical H-bonds

Table 1: Secondary structures induced by alpha-Me-homoPhe-OH in different peptide sequences as determined by X-ray diffraction. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of this compound Containing Peptides

Computational chemistry and molecular dynamics (MD) simulations are invaluable tools for elucidating the conformational preferences and dynamic behavior of peptides containing this compound. nih.govmdpi.comnih.govresearchgate.netresearchgate.net These methods allow for the exploration of the potential energy landscape of the peptide, providing insights into the relative stabilities of different conformations and the transitions between them.

MD simulations can be used to:

Predict the most stable backbone and side-chain conformations.

Analyze the dynamics of intramolecular hydrogen bonding.

Simulate the folding process of the peptide.

Investigate the influence of the solvent environment on peptide structure.

Modulation of Biological and Pharmacological Attributes of Peptides by Fmoc Alpha Me Homophe Oh Incorporation

Enhancement of Proteolytic Stability in Peptidic Scaffolds

The susceptibility of peptides to degradation by endogenous proteases is a major hurdle in their development as drugs. The incorporation of Fmoc-alpha-Me-homoPhe-OH into a peptide sequence can significantly enhance its resistance to enzymatic cleavage.

Peptides modified with α-methyl-homophenylalanine exhibit a marked increase in stability against a broad spectrum of proteases, including both endopeptidases (which cleave within the peptide chain) and exopeptidases (which cleave at the termini). Research on analogous α-methylated amino acids, such as α-methyl-L-phenylalanine, has demonstrated this protective effect. For instance, kinin B1 receptor antagonists containing α-methyl-L-Phe were found to be resistant to in vitro degradation by purified angiotensin-converting enzyme, a key peptidase. nih.gov Similarly, Nα-acetylated forms of these peptides demonstrated resistance to aminopeptidases present in human plasma. nih.gov This resistance is attributed to the steric hindrance imposed by the α-methyl group, which prevents the peptide from fitting into the active site of the protease.

A study on apolipoprotein A-I mimetic peptides showed that the incorporation of α-methylated amino acids led to increased resistance to proteolysis by trypsin and Asp-N. nih.gov While specific data for α-methyl-homophenylalanine is limited, the principle of steric shielding by the α-methyl group is a well-established strategy for enhancing proteolytic stability.

The primary mechanism behind the increased proteolytic stability of peptides containing this compound lies in the conformational constraints imposed by the α-methyl group. This substitution restricts the rotation around the peptide backbone, favoring specific secondary structures like helices. nih.gov Many proteases recognize and cleave peptides in their extended, random coil conformation. By stabilizing a helical or other non-canonical conformation, the α-methyl group makes the peptide a poor substrate for these enzymes.

Furthermore, the bulky α-methyl group directly interferes with the binding of the peptide to the active site of the protease. The active sites of proteases are highly specific, and the additional methyl group can cause steric clashes that prevent the necessary enzyme-substrate interactions for catalysis to occur. This steric hindrance is a powerful and predictable way to engineer protease resistance into therapeutic peptides.

Impact on Receptor Binding Affinity and Selectivity

The introduction of this compound can have a profound impact on how a peptide interacts with its target receptor, often leading to changes in binding affinity and selectivity.

Structure-activity relationship (SAR) studies are crucial for understanding how chemical modifications influence biological activity. In the context of α-methyl-homophenylalanine-containing peptides, SAR studies would systematically explore how the position and stereochemistry of this modification affect receptor binding. While specific SAR data for peptides containing this compound is not widely available, studies on similar modifications provide valuable insights. For example, in the development of kinin B1 receptor antagonists, the incorporation of α-methyl-L-phenylalanine at position 5 resulted in analogues with high antagonistic potencies (pA2 values of 8.8, 7.7, and 8.7 at the human B1 receptor). nih.gov This highlights the sensitivity of receptor affinity to such modifications.

The conformational rigidity imparted by the α-methyl group can lock the peptide into a bioactive conformation that is optimal for receptor binding, thereby increasing affinity. Conversely, if the induced conformation is not favorable for binding, a decrease in affinity may be observed. The homophenylalanine side chain, being one methylene (B1212753) group longer than phenylalanine, also presents a different spatial orientation of the aromatic ring, which can lead to altered interactions with the receptor's binding pocket.

Table 1: Antagonistic Potencies of Kinin B1 Receptor Antagonists Containing alpha-Methyl-L-Phenylalanine nih.gov

CompoundStructureHuman B1 Receptor (pA2)Rabbit B1 Receptor (pA2)
R 892AcLys-[(alphaMe)Phe5,D-betaNal7, Ile8]desArg9BK8.88.6
R 913Lys-Lys-[(alphaMe)Phe5,D-betaNal7, Ile8]desArg9BK7.77.8
R 914AcLys-Lys-[(alphaMe)Phe5,D-betaNal7, Ile8]desArg9BK8.78.6

This table presents data for peptides containing the closely related alpha-methyl-L-phenylalanine, as specific data for alpha-methyl-homophenylalanine was not available.

Computational methods such as ligand-receptor docking are invaluable for visualizing and understanding the interactions between a modified peptide and its receptor at the molecular level. Docking studies can predict how the α-methyl group and the extended homophenylalanine side chain of a peptide incorporating this compound fit into the receptor's binding pocket.

These analyses can reveal key interactions, such as hydrophobic interactions of the phenyl ring and potential steric clashes or favorable van der Waals contacts introduced by the α-methyl group. By comparing the docked poses of the modified and unmodified peptides, researchers can gain insights into the structural basis for observed changes in binding affinity and selectivity. While specific docking studies on peptides with this compound are not readily found in the literature, the principles of molecular docking are broadly applicable to understanding these interactions.

Modulation of Membrane Permeability and Cellular Uptake

A significant challenge for peptide-based drugs is their poor ability to cross cell membranes to reach intracellular targets. The incorporation of this compound can influence this property.

The increased lipophilicity due to the additional methyl and methylene groups can, in some cases, enhance passive diffusion across the lipid bilayer. However, the primary mechanism by which α-methylation can improve cellular uptake is through the stabilization of specific conformations that are more amenable to membrane translocation. For instance, N-methylation, a related modification, has been shown to improve the intestinal uptake and cell permeability of peptides. embrapa.br This is often attributed to a reduction in the number of hydrogen bond donors, which lowers the energetic penalty of desolvation required for membrane crossing.

Furthermore, the conformational stabilization can also enhance the efficiency of active transport mechanisms. While direct quantitative data on the cellular uptake of peptides modified with this compound is scarce, the underlying physicochemical changes suggest a potential for improved membrane permeability.

Influence on Bioavailability and Metabolic Fate (excluding clinical human trial data)

The incorporation of chemically modified amino acids is a cornerstone strategy in modern peptide drug design, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. The introduction of this compound, which provides an α-methylated homophenylalanine residue, into a peptide sequence significantly influences its pharmacokinetic profile, primarily by enhancing its resistance to enzymatic degradation.

A primary obstacle to the systemic bioavailability of peptide-based therapeutics is their rapid clearance by proteases. youtube.com The metabolic fate of most peptides involves enzymatic breakdown into smaller, inactive fragments and constituent amino acids. youtube.comyoutube.com The rate of this degradation is highly dependent on the peptide's primary sequence and secondary structure. youtube.com The introduction of an α-methyl group to an amino acid residue, such as in α-methyl-homophenylalanine, fundamentally alters the peptide's susceptibility to this process. nih.govmdpi.com This modification replaces the hydrogen atom on the α-carbon with a methyl group, which sterically hinders the approach of proteolytic enzymes to the adjacent peptide bonds. nih.govnih.gov This steric shield makes it more difficult for proteases to bind and cleave the peptide backbone, thereby increasing the peptide's metabolic stability. nih.gov

Research on apolipoprotein A-I (ApoA-I) mimetic peptides has demonstrated the efficacy of α-methylation in conferring protease resistance. nih.gov In one study, the substitution of standard amino acids with their α-methylated counterparts resulted in a marked increase in stability against enzymatic digestion. nih.gov This enhanced stability is a critical factor for improving a peptide's bioavailability, as a longer half-life in circulation increases the probability of the molecule reaching its therapeutic target. While α-methylation primarily impacts metabolic stability, this improved persistence is a prerequisite for enhanced bioavailability. mdpi.comacs.org

The table below summarizes findings from a study where an ApoA-I mimetic peptide (Peptide A) and its variants containing α-methylated amino acids were subjected to digestion by the proteases Trypsin and Asp-N. nih.gov The data illustrates the protective effect of α-methylation.

Peptide VariantModification% Intact Peptide Remaining after Trypsin Digestion% Intact Peptide Remaining after Asp-N Digestion
Peptide A (Control)No α-methylation~5%~20%
Peptide KαTwo Lys residues replaced with α-methyl Lys~95%~90%
Peptide 6αSix residues replaced with various α-methylated amino acids~95%~95%

Data is estimated from graphical representations in the source material and is for illustrative purposes. nih.gov

Beyond steric hindrance, α-methylation also restricts the conformational flexibility of the peptide backbone. mdpi.com This can favor the adoption of specific secondary structures, such as α-helices, which can further contribute to metabolic stability. nih.govmdpi.com A more rigid and defined conformation may not be recognized as a substrate by a wide range of proteases, which often target more flexible, linear peptide regions. nih.gov

Applications of Fmoc Alpha Me Homophe Oh in Advanced Chemical Biology and Medicinal Chemistry

Design and Synthesis of Enzyme Inhibitors

The development of potent and selective enzyme inhibitors is a major focus of drug discovery. The structural characteristics of Fmoc-alpha-Me-homoPhe-OH make it a promising candidate for incorporation into enzyme inhibitors, particularly those targeting proteases and other hydrolases.

Targeting Proteases and Other Hydrolases

The homophenylalanine residue, with its benzyl (B1604629) group extended by an additional methylene (B1212753) unit compared to phenylalanine, can serve as a recognition element for the active sites of various proteases, particularly those that accommodate large hydrophobic residues. Research has shown that peptides containing homophenylalanine can act as inhibitors of proteases. csic.es The alpha-methyl group on the backbone of this compound introduces significant steric hindrance, which can prevent or slow down the enzymatic cleavage of the peptide bond. This resistance to proteolysis is a critical attribute for designing inhibitors that can maintain their integrity in a biological environment. nih.gov

The combination of these features in this compound suggests its utility in creating more stable and potent inhibitors of proteases and other hydrolases.

Rational Design Based on Enzyme Active Site Recognition

Rational drug design relies on a detailed understanding of the three-dimensional structure of the target enzyme's active site. ku.edumdpi.com Unnatural amino acids like this compound are pivotal in this approach as they allow for the fine-tuning of an inhibitor's shape, size, and conformational flexibility to achieve optimal complementarity with the enzyme's binding pocket. nih.govnih.gov

The alpha-methylation of the amino acid backbone significantly restricts the phi (φ) and psi (ψ) dihedral angles, locking the peptide into a more defined conformation. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to higher affinity. By incorporating this compound at specific positions within a peptide sequence, medicinal chemists can engineer inhibitors with a predetermined three-dimensional structure that precisely fits the target's active site. This approach can lead to enhanced selectivity, minimizing off-target effects.

The table below outlines the key structural features of this compound and their potential contributions to the rational design of enzyme inhibitors.

Structural FeaturePotential Role in Enzyme Inhibitor Design
Fmoc Group - Hydrophobic interactions with the enzyme active site, potentially increasing binding affinity. - Acts as a bulky group that can be optimized for steric fit.
Alpha-Methyl Group - Confers resistance to proteolytic degradation. - Restricts backbone conformation, reducing the entropic cost of binding. - Allows for the design of peptides with specific secondary structures.
Homophenylalanine Side Chain - Provides a large, hydrophobic side chain for recognition by enzyme subsites that accommodate such residues. - The extended length compared to phenylalanine allows for probing deeper into binding pockets.

Development of Receptor Agonists and Antagonists

The modulation of receptor function with synthetic ligands is a fundamental strategy in pharmacology. This compound can be a valuable component in the synthesis of both agonists and antagonists for a variety of receptors, especially G-protein coupled receptors (GPCRs).

GPCR Ligands and Modulators

G-protein coupled receptors are a major class of drug targets, and peptide ligands play a crucial role in their regulation. nih.govresearchgate.net A significant challenge in developing peptide-based GPCR ligands is their often poor metabolic stability and conformational flexibility. The incorporation of alpha-methylated amino acids is a well-established strategy to overcome these limitations. nih.gov

The alpha-methyl group in this compound can induce a helical conformation in peptides, which is a common structural motif for GPCR recognition. nih.gov This conformational constraint can lead to higher receptor affinity and selectivity. The homophenylalanine side chain, with its hydrophobicity, can engage in key interactions with the transmembrane domains of GPCRs. By systematically replacing native amino acids with this compound in a known peptide ligand, it is possible to develop novel modulators with improved potency and a more desirable pharmacokinetic profile.

Peptide Hormone Mimetics

Peptide hormones are essential signaling molecules, but their therapeutic use can be limited by their short half-life. arizona.edu The creation of peptide hormone mimetics using unnatural amino acids is a promising approach to develop more stable and effective drugs. nih.gov The alpha-methylation in this compound provides a direct means to enhance resistance to enzymatic degradation, a key requirement for prolonging the in vivo activity of peptide hormones. nih.gov

By incorporating this modified amino acid into the sequence of a peptide hormone, it is possible to create analogs that retain or even enhance the biological activity of the native hormone while exhibiting a significantly longer duration of action. The homophenylalanine side chain can also be used to probe the structure-activity relationships of the hormone-receptor interaction, potentially leading to the discovery of novel mimetics with altered signaling properties, such as biased agonism.

The following table summarizes the potential benefits of incorporating this compound into GPCR ligands and peptide hormone mimetics.

Application AreaPotential Advantages of Using this compound
GPCR Ligands and Modulators - Increased metabolic stability and resistance to proteolysis. - Conformational constraint leading to higher receptor affinity and selectivity. - Hydrophobic side chain for interaction with receptor binding pockets.
Peptide Hormone Mimetics - Enhanced in vivo half-life due to resistance to enzymatic degradation. - Potential for improved receptor binding and signaling properties. - A tool for studying structure-activity relationships of peptide hormones.

Creation of Molecular Probes for Biological Systems

Molecular probes are indispensable tools in chemical biology for studying complex biological processes. Fmoc-protected amino acids are frequently used in the solid-phase synthesis of peptide-based probes. nih.gov While the Fmoc group is typically removed during synthesis, its inherent fluorescence can be exploited in certain applications.

Although not a conventional high-quantum-yield fluorophore, the fluorenyl moiety of this compound possesses UV-fluorescent properties that could be utilized for detecting the presence of a peptide in a particular environment or for studying its interaction with a target protein through fluorescence polarization or other biophysical techniques.

More commonly, this compound would be incorporated into a larger molecular probe structure. Its unique structural and conformational properties could be used to design probes with high affinity and specificity for their biological target. For example, it could be part of a peptide sequence that is linked to a brighter fluorophore, a quencher, a biotin (B1667282) tag for affinity purification, or a photo-crosslinking agent to covalently label interacting partners. The alpha-methyl group would ensure the stability of the probe in biological assays. The use of unnatural amino acids is a key strategy in the design of functional peptides for various applications, including molecular probes. nih.gov

Tools for Investigating Signal Transduction Pathways

The study of signal transduction, the process by which cells convert external stimuli into specific responses, often relies on peptides that can mimic or block interactions between proteins. However, natural peptides are often rapidly broken down by enzymes in a cellular environment, limiting their effectiveness as research tools.

The incorporation of α-methylated amino acids, such as α-methyl-homophenylalanine derived from this compound, is a key strategy to overcome this limitation. The methyl group on the alpha-carbon sterically hinders the peptide backbone, making it a poor substrate for proteases. This increased stability allows peptides to persist long enough to effectively modulate a specific step in a signaling cascade, such as inhibiting a particular kinase or blocking a receptor. For instance, studies on other α-methylated peptides have shown that this modification can disturb the active site of enzymes like thrombin, a key component of the blood coagulation cascade, thereby impairing its function. nih.gov This principle suggests that peptides containing α-methyl-homophenylalanine could be designed as stable inhibitors or probes to dissect the function of specific enzymes within complex signaling networks. nih.gov

Development of Chemical Sensors and Imaging Agents

Peptide-based biosensors are powerful tools for detecting a wide range of analytes, from metal ions to proteins and even whole cells. genscript.com The principle behind these sensors often involves a peptide sequence that specifically binds to a target molecule, with this binding event being translated into a measurable signal, such as a change in fluorescence or an electrical current. genscript.com

While specific sensors or imaging agents constructed with this compound are not described in the available literature, its structural characteristics make it a valuable component for such applications. The conformational constraints imposed by the α-methyl group can lead to a more defined three-dimensional structure in the resulting peptide. This pre-organization can enhance both the affinity and selectivity of the peptide for its target. Highly selective recognition is a critical feature for any reliable sensor. Furthermore, the homophenylalanine side chain provides an additional locus for molecular recognition and can be chemically modified to attach reporter molecules like fluorophores for imaging purposes. Peptides are increasingly being used as recognition units in biosensors for detecting volatile organic compounds and other analytes due to their stability and tunable selectivity. nih.gov

Contribution to Combinatorial Library Synthesis and Screening for Bioactive Peptides

Combinatorial chemistry is a powerful technique used in drug discovery to synthesize and screen a vast number of compounds simultaneously to find new bioactive molecules. nih.gov Peptide libraries, in particular, are instrumental in identifying ligands for receptors, enzyme inhibitors, and other biologically active peptides. chemicalbook.com

This compound is an ideal building block for inclusion in combinatorial peptide libraries for several reasons. The use of the Fmoc protecting group is standard in automated solid-phase peptide synthesis, making it compatible with high-throughput library generation. cusabio.com More importantly, incorporating unnatural amino acids like α-methyl-homophenylalanine dramatically increases the structural and functional diversity of the library. This expansion of chemical space beyond the 20 proteinogenic amino acids increases the probability of discovering novel peptide leads with desirable properties.

Peptides containing α-methylated residues exhibit enhanced proteolytic stability, a crucial attribute for developing peptide-based drugs. Screening libraries that already contain these stabilized building blocks can directly yield lead compounds with improved "drug-like" properties, bypassing the need for later modification. Research has shown that libraries containing non-standard amino acids, including Nα-methylated variants, can be successfully synthesized and screened to identify potent ligands against biological targets like the human prolactin receptor.

Compound Data

Physicochemical Properties of this compound

Property Value Source
CAS Number 2079062-43-2
Molecular Formula C26H25NO4
Molecular Weight 415.48 g/mol N/A
Purity Typically ≥95%
Form Lyophilized powder

| Storage | -20°C | |

Table of Mentioned Compounds

Compound Name Abbreviation/Synonym
(9-fluorenylmethoxycarbonyl)-alpha-methyl-homophenylalanine This compound
(9-fluorenylmethoxycarbonyl)-alpha-methyl-phenylalanine Fmoc-alpha-Me-Phe-OH
Phenylalanine Phe
Homophenylalanine Hph
Nα-methylphenylalanine N(alpha)-Me-Phe
Nα-methylarginine N(alpha)-Me-Arg
Thrombin

Advanced Analytical Techniques for Characterization of Peptidic Constructs Containing Fmoc Alpha Me Homophe Oh

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural features of peptides in solution and in the solid state. These methods provide insights into the conformation, secondary structure, and molecular integrity of peptidic constructs.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are employed to assign the proton resonances and to identify through-space proximities between protons. The presence of the α-methyl group in (αMe)Hph introduces a characteristic singlet in the upfield region of the ¹H NMR spectrum, typically between 1.2 and 1.6 ppm. The chemical shifts of the α-proton and the side-chain protons provide information about the local electronic environment and conformation.

NOESY experiments are particularly crucial for determining the conformational preferences of the (αMe)Hph residue. The observation of specific NOE cross-peaks between the α-methyl group protons and other protons in the peptide backbone or side chains can define the torsional angles φ and ψ. For instance, a strong NOE between the α-methyl protons and the NH proton of the following residue would be indicative of a helical conformation.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The α-carbon of the (αMe)Hph residue, being a quaternary carbon, exhibits a characteristic chemical shift. The chemical shifts of the α-methyl carbon and the carbons of the homophenylalanine side chain are also diagnostic.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for the α-Me-homoPhe Residue in a Peptide Chain.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
α-CH₃ 1.2 - 1.6 20 - 25
β-CH₂ 1.8 - 2.5 35 - 45
γ-CH₂ 2.5 - 2.9 30 - 35
Aromatic 7.0 - 7.5 125 - 138
- 60 - 68

Note: The exact chemical shifts are dependent on the solvent, temperature, and the surrounding amino acid sequence.

Circular Dichroism (CD) spectroscopy is a sensitive technique for the rapid assessment of the secondary structure of peptides in solution. The introduction of a sterically hindered amino acid like (αMe)Hph is known to induce or stabilize specific secondary structures, such as helices or β-turns. nih.govnih.gov

The CD spectrum of a peptide in the far-UV region (190-250 nm) provides a signature of its secondary structure content.

α-helix: Characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm.

β-sheet: Shows a negative band around 218 nm and a positive band around 195 nm.

β-turn: The spectra can be more varied, but often show a weak negative band around 225 nm and a strong positive band near 205 nm.

Random coil: Typically exhibits a strong negative band below 200 nm.

By incorporating Fmoc-alpha-Me-homoPhe-OH into a peptide, researchers can monitor the changes in the CD spectrum to understand how this residue influences the peptide's conformation. The increased steric bulk of the α-methyl group often restricts the available conformational space, favoring helical structures. nih.gov A comparative analysis of the CD spectra of a peptide with and without the (αMe)Hph residue can quantify the extent of induced secondary structure.

Table 2: Illustrative CD Data for a Model Peptide Before and After Incorporation of (αMe)Hph.

Peptide Secondary Structure Element Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)
Model Peptide (Ac-Ala₅-NH₂) Random Coil -2,000

Note: This is hypothetical data to illustrate the expected trend.

Mass spectrometry (MS) is an essential tool for verifying the molecular weight and amino acid sequence of peptidic constructs. High-resolution mass spectrometry (HRMS) provides the accurate mass of the peptide, confirming its elemental composition.

Tandem mass spectrometry (MS/MS) is used for sequencing. The peptide is fragmented in the gas phase, typically by collision-induced dissociation (CID), and the masses of the resulting fragment ions are measured. The fragmentation of peptides containing non-proteinogenic amino acids like (αMe)Hph can provide characteristic fragmentation patterns. The presence of the α-methyl group can influence the fragmentation pathways. For instance, the cleavage of the peptide bond C-terminal to the (αMe)Hph residue might be affected by the steric hindrance. The fragmentation of the side chain can also provide clues to its identity. The mass difference between adjacent b- or y-ions in the MS/MS spectrum will correspond to the mass of the amino acid residue at that position, thus confirming the incorporation and location of this compound.

Table 3: Key Fragment Ions for a Hypothetical Tripeptide Ac-Ala-(αMe)Hph-Gly-NH₂ in MS/MS.

Ion Type Sequence Calculated m/z
b₁ Ac-Ala 114.05
b₂ Ac-Ala-(αMe)Hph 293.15
y₁ Gly-NH₂ 58.04

Note: The m/z values are for the singly charged ions.

X-ray Crystallography for High-Resolution Structural Determination

A study on peptides containing Cα-methylhomophenylalanine ((αMe)Hph) revealed that this residue has a strong preference for helical conformations. nih.gov The analysis of several crystal structures of peptides incorporating (αMe)Hph showed that the backbone torsional angles φ and ψ consistently fall within the helical region of the Ramachandran plot. Specifically, for L-(αMe)Hph residues, the φ and ψ angles are typically found in the right-handed helical region (φ ≈ -60°, ψ ≈ -40°), while D-(αMe)Hph residues favor the left-handed helical region (φ ≈ 60°, ψ ≈ 40°). nih.gov This steric constraint is a direct consequence of the α-methyl group, which restricts the rotation around the N-Cα and Cα-C' bonds.

The crystal structures of terminally blocked tripeptides and pentapeptides containing (αMe)Hph have demonstrated the formation of β-bends and 3₁₀-helices, respectively. nih.gov These findings underscore the significant role of the (αMe)Hph residue in dictating the secondary structure of peptides.

Table 4: Crystallographic Conformational Parameters for (αMe)Hph Residues in Peptides.

Peptide Residue φ (°) ψ (°) Conformation
Z-L-(αMe)Hph-(L-Ala)₂-OMe L-(αMe)Hph -57.8 -44.5 Right-handed Helical
pBrBz-[D-(αMe)Hph]₃-OtBu D-(αMe)Hph (1) 54.9 43.1 Left-handed Helical
pBrBz-[D-(αMe)Hph]₃-OtBu D-(αMe)Hph (2) 56.1 39.8 Left-handed Helical

Data sourced from Toniolo C, et al. (1996). nih.gov

Chromatographic Techniques for Purity and Diastereomeric Analysis

Chromatographic methods are fundamental for the purification and purity assessment of synthetic peptides. For peptides containing chiral centers, such as those with this compound, these techniques are also crucial for the analysis and separation of diastereomers.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis and purification of peptides. Reversed-phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity, is the standard method for assessing the purity of peptidic constructs containing this compound. A single, sharp peak in the chromatogram is indicative of a high-purity sample.

When synthesizing peptides with multiple chiral centers, diastereomers can be formed. The separation of these diastereomers is often challenging but can be achieved by RP-HPLC. und.edunih.gov The subtle differences in the three-dimensional structure of diastereomers can lead to different interactions with the stationary phase, resulting in different retention times. Chiral stationary phases can also be employed for the analytical and preparative separation of enantiomers and diastereomers of peptides. sigmaaldrich.com

The development of an effective HPLC method for the separation of diastereomers of a peptide containing (αMe)Hph would involve optimizing parameters such as the stationary phase (e.g., C8 or C18), the mobile phase composition (e.g., the gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid), and the column temperature.

Table 5: Representative HPLC Data for the Separation of Diastereomeric Peptides.

Peptide Diastereomer Retention Time (min) on a C18 column
Peptide with L-(αMe)Hph 25.4

Note: This is hypothetical data to illustrate the principle of diastereomeric separation by RP-HPLC. The elution order would depend on the specific peptide sequence and chromatographic conditions.

Chiral Chromatography for Enantiomeric Excess Determination

The strategy for the chiral separation of N-protected amino acids, including Fmoc-derivatives, typically involves the use of Chiral Stationary Phases (CSPs). These CSPs create a chiral environment that allows for differential interaction with the two enantiomers of the analyte, leading to their separation.

Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are extensively used for the enantioseparation of Fmoc-amino acids. phenomenex.comnih.gov These CSPs, such as cellulose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3-chloro-4-methylphenylcarbamate), have demonstrated broad chiral recognition capabilities for a wide range of racemic compounds. windows.net The separation mechanism is based on a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector.

For the analysis of Fmoc-α-Me-homoPhe-OH, a reversed-phase HPLC method is generally preferred. phenomenex.com A typical mobile phase consists of a mixture of an organic modifier, such as acetonitrile or methanol, and an acidic aqueous solution. phenomenex.com The addition of an acid, commonly trifluoroacetic acid (TFA) or formic acid, is crucial for achieving good peak shape and resolution by suppressing the ionization of the carboxylic acid group of the analyte. phenomenex.com

Illustrative Chromatographic Conditions for Separation of a Structurally Related Compound (Fmoc-Phe-OH):

ParameterCondition
Column Lux® Cellulose-2
Mobile Phase Acetonitrile / 0.1% Trifluoroacetic Acid in Water (v/v)
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Temperature Ambient

This table presents typical conditions for a related compound and serves as a starting point for method development for Fmoc-α-Me-homoPhe-OH.

Under such conditions, the two enantiomers of an Fmoc-protected amino acid will exhibit different retention times, allowing for their individual quantification. The enantiomeric excess is then calculated from the peak areas of the two enantiomers. For high-purity applications, such as peptide synthesis, an enantiomeric excess of >99.0% is often required. phenomenex.com

Macrocyclic Glycopeptide-Based Chiral Stationary Phases

An alternative and powerful approach involves the use of macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin or vancomycin. sigmaaldrich.com These CSPs are known for their multimodal capabilities, allowing for separations in reversed-phase, normal-phase, and polar organic modes. sigmaaldrich.com The chiral recognition mechanism is complex, involving multiple interaction sites on the glycopeptide structure. For Fmoc-amino acids, CHIROBIOTIC™ T (Teicoplanin) and CHIROBIOTIC™ R (Ristocetin A) have been shown to be particularly effective. sigmaaldrich.com

Example of Mobile Phase for a Macrocyclic Glycopeptide CSP:

ParameterCondition
Column CHIROBIOTIC™ R
Mobile Phase Methanol / Ammonium Trifluoroacetate (NH4TFA)
Mode Polar Organic

This table illustrates a potential mobile phase composition for a macrocyclic glycopeptide CSP, which would require optimization for Fmoc-α-Me-homoPhe-OH.

The selection of the appropriate CSP and mobile phase is critical for achieving baseline separation of the enantiomers, which is essential for accurate determination of the enantiomeric excess. Screening of different CSPs and mobile phase compositions is a common practice in method development for a new chiral compound.

Future Perspectives and Emerging Research Directions

Integration of Fmoc-alpha-Me-homoPhe-OH into Advanced Bioconjugation Strategies

The Fmoc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the precise, stepwise assembly of peptide chains. tue.nl The presence of the Fmoc group on alpha-Me-homoPhe-OH makes it readily incorporable into automated synthesis protocols. Future research is likely to focus on leveraging this for the creation of sophisticated bioconjugates.

Advanced bioconjugation strategies aim to link peptides with other molecules, such as cytotoxic drugs, imaging agents, or nanoparticles, to create multifunctional constructs with enhanced therapeutic or diagnostic capabilities. nih.gov The incorporation of alpha-Me-homoPhe-OH into a peptide sequence can introduce specific, desirable properties into the final bioconjugate. For instance, the alpha-methylation is known to increase resistance to enzymatic degradation, a crucial feature for improving the in vivo stability and circulation time of peptide-drug conjugates. nih.gov

Development of Novel Therapeutic Modalities

The development of novel therapeutic peptides is a rapidly advancing field, and the unique structural features of alpha-Me-homoPhe-OH make it a compelling candidate for incorporation into new drug designs. The alpha-methylation of amino acids is a well-established strategy for constraining the conformational flexibility of a peptide backbone. nih.gov This can lead to the stabilization of specific secondary structures, such as α-helices or β-turns, which are often critical for high-affinity binding to biological targets. nih.govnih.gov

Research into apolipoprotein A-I (ApoA-I) mimetic peptides has shown that the incorporation of α-methylated amino acids can enhance their helicity and improve their ability to promote cholesterol efflux, a key process in preventing atherosclerosis. nih.gov The introduction of alpha-Me-homoPhe-OH into similar therapeutic peptides could be explored to fine-tune their helical content and biological activity. Furthermore, the increased proteolytic resistance conferred by the alpha-methyl group is a significant advantage for developing orally bioavailable peptide drugs or those requiring prolonged action. nih.gov

Future therapeutic applications could involve the design of peptidomimetics targeting protein-protein interactions (PPIs). Many PPIs are mediated by short, flexible peptide segments. By incorporating alpha-Me-homoPhe-OH, it may be possible to create more rigid and potent inhibitors of these interactions, which are implicated in a wide range of diseases, including cancer and infectious diseases. For example, peptides designed to mimic the binding interface of a regulatory protein could be stabilized in their bioactive conformation by the inclusion of this modified amino acid.

Expansion into Materials Science and Nanotechnology Applications

The self-assembly of peptides and peptide derivatives into well-ordered nanostructures is a burgeoning area of materials science. nih.gov These materials have potential applications in tissue engineering, drug delivery, and nanoelectronics. The aromatic nature of the Fmoc group and the homophenylalanine side chain in this compound suggests a strong propensity for self-assembly driven by π-π stacking interactions. nih.gov

Future research could explore the self-assembling properties of short peptides containing this compound to form hydrogels, nanofibers, or other nanomaterials. nih.govrsc.org The alpha-methylation could influence the packing and morphology of the resulting nanostructures, potentially leading to materials with novel mechanical or electronic properties. The ability to control the self-assembly process by altering the peptide sequence and the inclusion of this specific amino acid opens up possibilities for creating "smart" biomaterials that can respond to external stimuli. youtube.com

In the realm of nanotechnology, peptides containing alpha-Me-homoPhe-OH could be used to functionalize inorganic nanoparticles, such as gold nanoparticles or quantum dots. mdpi.commdpi.com The peptide component could serve as a targeting ligand, directing the nanoparticle to specific cells or tissues, while the nanoparticle itself could be used for imaging or therapy. The robust nature of peptides incorporating alpha-methylated residues would be advantageous in maintaining the integrity of the nanoparticle-bioconjugate in a biological environment.

Computational Design and Predictive Modeling for Alpha-Methylated Homophenylalanine Peptidomimetics

Computational methods are becoming increasingly indispensable in peptide design and engineering. nih.gov Molecular dynamics (MD) simulations, for example, can provide detailed insights into the conformational preferences of peptides and their interactions with target molecules. nih.govethz.chnih.gov Future research will undoubtedly rely heavily on computational tools to predict the structural and functional consequences of incorporating this compound into peptide sequences.

Predictive modeling can be used to explore how the steric bulk of the alpha-methyl group and the homophenylalanine side chain restricts the available conformational space of a peptide. This information is crucial for designing peptides with a pre-disposed secondary structure, thereby reducing the entropic penalty upon binding to a receptor and potentially increasing affinity. youtube.com For instance, simulations could predict the propensity of a peptide containing alpha-Me-homoPhe-OH to adopt a helical conformation, guiding the design of more potent helical peptide therapeutics.

Furthermore, computational approaches can be employed to design and screen virtual libraries of peptidomimetics containing alpha-Me-homoPhe-OH for their ability to bind to a specific target. This can significantly accelerate the discovery of new lead compounds. By combining computational design with experimental validation, researchers can more efficiently explore the vast chemical space of modified peptides and unlock the full potential of building blocks like this compound.

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the identity and purity of Fmoc-α-Me-homoPhe-OH?

  • Methodology :

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254–280 nm) to achieve ≥99.0% purity (as per Novabiochem® protocols) .

  • TLC : Validate ≥98% purity using silica gel plates and solvent systems like chloroform/methanol/acetic acid (85:10:5 v/v) .

  • NMR : Confirm structural integrity via ¹H/¹³C-NMR to resolve α-methyl and homoPhe backbone signals .

  • Enantiomeric Purity : Chiral HPLC or GC with chiral columns (e.g., Chiralpak®) to ensure ≥99.8% enantiomeric excess .

    • Data Table :
TechniqueTarget PurityKey Parameters
HPLC≥99.0%C18 column, 0.1% TFA in H₂O/MeCN gradient
TLC≥98%Rf = 0.3–0.5 in CHCl₃/MeOH/AcOH
NMRFull assignmentδ 7.3–7.8 ppm (Fmoc aromatic), δ 4.2–4.5 ppm (α-Me)

Q. What storage conditions optimize the stability of Fmoc-α-Me-homoPhe-OH for long-term use?

  • Protocol :

  • Store at 2–8°C in airtight, light-protected containers with desiccants (e.g., silica gel) to prevent hydrolysis .
  • Avoid repeated freeze-thaw cycles. For extended storage (>6 months), aliquot under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can racemization be minimized during solid-phase synthesis of peptides containing Fmoc-α-Me-homoPhe-OH?

  • Optimization Strategies :

  • Activation Reagents : Use HATU or PyAOP instead of HOBt/DIC to reduce coupling times and lower racemization risk .
  • Reaction pH : Maintain pH 7–9 during coupling; excess base (e.g., DIEA) accelerates Fmoc deprotection but may degrade sensitive residues .
  • Temperature : Conduct couplings at 0–4°C to slow racemization kinetics .
    • Validation : Monitor enantiomeric purity via chiral HPLC after each coupling cycle .

Q. How should researchers resolve contradictions between HPLC purity and mass spectrometry (MS) data for Fmoc-α-Me-homoPhe-OH?

  • Troubleshooting Workflow :

Cross-Validation : Re-run HPLC with alternative gradients (e.g., MeOH instead of MeCN) to detect co-eluting impurities .

MS Analysis : Use high-resolution MS (HRMS) to identify adducts (e.g., sodium/potassium) or degradation products (e.g., Fmoc-β-Ala-Phe-OH) .

NMR Correlation : Compare ¹H-NMR integrals of aromatic protons (Fmoc vs. impurities) to quantify discrepancies .

Q. What synthetic modifications can enhance the solubility of Fmoc-α-Me-homoPhe-OH in aqueous buffers?

  • Approaches :

  • Side-Chain Functionalization : Introduce polar groups (e.g., -OH, -COOH) via post-synthetic modifications .
  • Co-Solvent Systems : Use DMSO/water (≤10% v/v) or TFE/water mixtures to dissolve hydrophobic residues without compromising Fmoc stability .
    • Limitations : Avoid strong acids/bases (e.g., TFA >1%) to prevent premature deprotection .

Synthesis and Application Design

Q. How can Fmoc-α-Me-homoPhe-OH be incorporated into β-peptide scaffolds for conformational studies?

  • Method :

  • Use Fmoc-SPPS on 2-chlorotrityl resin with extended coupling times (2 hr) for sterically hindered residues .
  • Deprotection : 20% piperidine/DMF (v/v), 2 × 5 min, to avoid β-sheet aggregation .
    • Validation : Circular dichroism (CD) to assess helical or β-strand propensity in aqueous vs. organic solvents .

Q. What strategies mitigate side reactions (e.g., diketopiperazine formation) during cyclization of Fmoc-α-Me-homoPhe-OH-containing peptides?

  • Preventative Measures :

  • Resin Choice : Use low-loading Wang resin to reduce intermolecular interactions .
  • Cyclization Conditions : Employ HATU/HOAt in dilute DCM (0.01 M) at 25°C for 24 hr .
    • Monitoring : Track reaction progress via MALDI-TOF MS for mass shifts corresponding to cyclized vs. linear products .

Data Interpretation Guidelines

  • Contradictory Purity Metrics : If TLC indicates purity but HPLC shows impurities, check for UV-inactive contaminants (e.g., salts) via LC-MS .
  • Racemization Artifacts : Compare optical rotation values ([α]D²⁵) with literature data to confirm stereochemical integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-alpha-Me-homoPhe-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-alpha-Me-homoPhe-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.